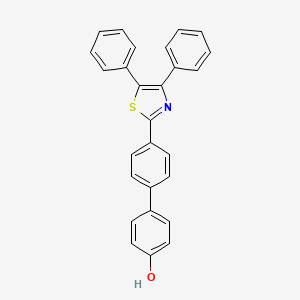

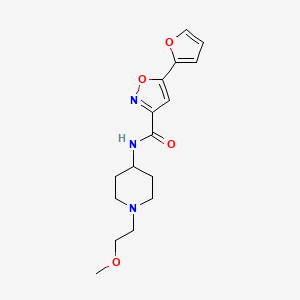

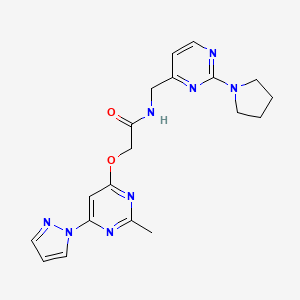

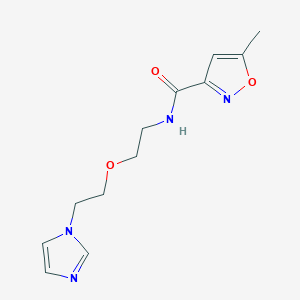

![molecular formula C15H15NO4 B2742688 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene CAS No. 694443-51-1](/img/structure/B2742688.png)

1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

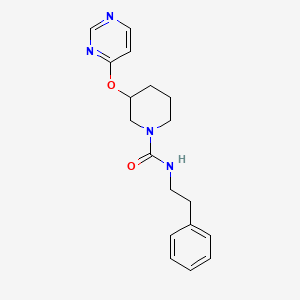

1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene is a chemical compound with the empirical formula C15H15NO4 . It has a molecular weight of 273.28 . The compound is solid in form .

Molecular Structure Analysis

The SMILES string of this compound is [O-]N+=CC=C2OCC)C=C1)=O . The InChI is 1S/C15H15NO4/c1-2-19-14-7-9-15(10-8-14)20-11-12-3-5-13(6-4-12)16(17)18/h3-10H,2,11H2,1H3 .Physical And Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 273.28 . The compound’s empirical formula is C15H15NO4 .Applications De Recherche Scientifique

Radical Exchange Reaction

Research on the effects of substituents, such as 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene, on radical exchange reactions has shown that electron-withdrawing substituents can accelerate radical abstraction. This insight is crucial for understanding and manipulating radical exchange mechanisms in synthetic chemistry (Gardner & Noyes, 1961).

Ethoxylation and Ultrasound Irradiation

The synthesis of Ethoxy-4-nitrobenzene, closely related to this compound, has been achieved through the ethoxylation of p-chloronitrobenzene. This process, enhanced by phase-transfer catalysts and ultrasound irradiation, demonstrates the kinetic impact of various factors, such as catalyst type and ultrasound frequency, on the reaction's efficiency (Wang & Rajendran, 2007).

Photocatalytic Oxidation

This compound and derivatives have been utilized in selective photocatalytic oxidation reactions. These processes, facilitated by titanium dioxide under visible light irradiation, convert benzyl alcohol derivatives into their corresponding aldehydes with high conversion and selectivity. This application underscores the compound's role in green chemistry and photocatalysis (Higashimoto et al., 2009).

Protection of Hydroxyl Functions

The 4-nitrobenzyl group, integral to this compound, has been identified as an effective protective group for hydroxyl functions. This selective protection and subsequent removal demonstrate the compound's utility in synthetic organic chemistry, particularly in the selective modification of molecules (Kukase et al., 1990).

Corrosion Inhibition

Derivatives of this compound have shown potential as corrosion inhibitors for mild steel. This application is significant for industrial processes, offering insights into the development of new materials and methods for corrosion protection (Singh & Quraishi, 2016).

Safety and Hazards

Mécanisme D'action

Target of Action

This compound is part of a collection of unique chemicals provided for early discovery researchers

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene is another area that requires further investigation . Environmental factors can significantly affect the behavior of chemical compounds, and understanding these effects is crucial for the development of effective therapeutics.

Propriétés

IUPAC Name |

1-[(4-ethoxyphenoxy)methyl]-4-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-2-19-14-7-9-15(10-8-14)20-11-12-3-5-13(6-4-12)16(17)18/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIYZGDKWZVLSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B2742605.png)

![2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine](/img/structure/B2742611.png)

![2-(2,4-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2742612.png)

![N-{2-[(2-furylmethyl)(isopropyl)amino]ethyl}-3-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2742615.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B2742621.png)